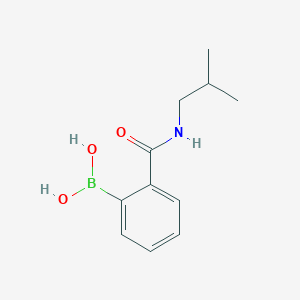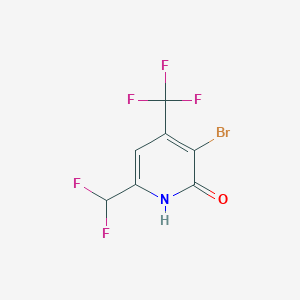
3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C7H2BrF5NO It is a pyridinone derivative characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the bromine or fluorine groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one
- 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
- 6-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one
Uniqueness
3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H3BrF5NO |
|---|---|
分子量 |
292.00 g/mol |
IUPAC名 |
3-bromo-6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H3BrF5NO/c8-4-2(7(11,12)13)1-3(5(9)10)14-6(4)15/h1,5H,(H,14,15) |
InChIキー |
FPZWSBNMHZRVOT-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)C(=C1C(F)(F)F)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
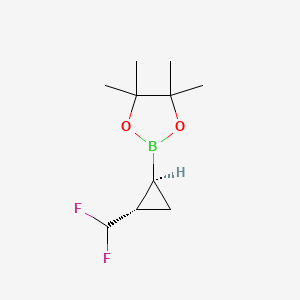
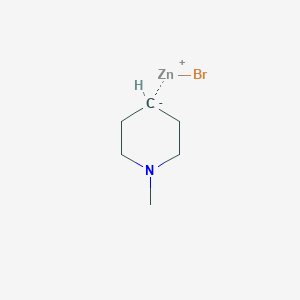

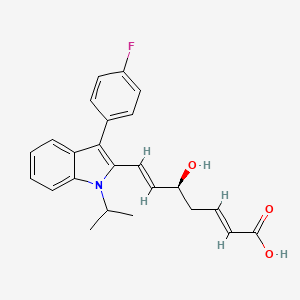
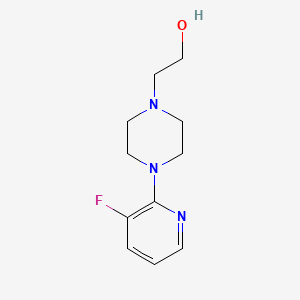


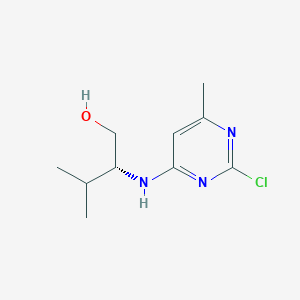
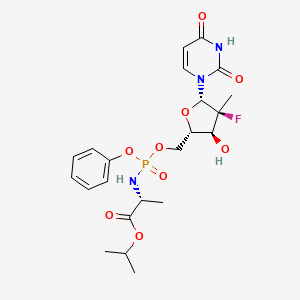
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)

